molecular formula C12H22N2O2 B029269 Cyclo(L-leucyl-L-leucyl) CAS No. 952-45-4

Cyclo(L-leucyl-L-leucyl)

Cat. No. B029269
CAS RN: 952-45-4
M. Wt: 226.32 g/mol
InChI Key: XWYXUMDVQIOAPR-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Cyclo(L-leucyl-L-leucyl) and related cyclic dipeptides typically involves the cyclization of amino acid precursors. For instance, cyclo(Leu-N-MeLeu-Leu-N-MeLeu-Leu) was synthesized starting from leucine, achieving a cyclization efficiency of 53.7%. The process was characterized by mild reaction conditions, and the structure of the product was confirmed through NMR and mass spectrometry techniques (Xu Shi-hai, 2010).

Molecular Structure Analysis

Cyclo(L-leucyl-L-leucyl) has a diketopiperazine core, a common feature among cyclic dipeptides. The molecular structure and conformation of cyclo(L-leucyl-L-leucyl) and related compounds have been studied extensively. For example, the structure and conformations of two cycloisomeric hexapeptides were investigated, revealing that the peptide ring contains beta turns and forms extensive hydrogen bonding (C. Barnes et al., 1990).

Chemical Reactions and Properties

Cyclo(L-leucyl-L-leucyl) participates in various chemical reactions, primarily due to its diketopiperazine ring. The compound's role in the formation of unusual organogels has been highlighted, where its molecular organization varies depending on the medium, showing different structures in aliphatic hydrocarbons at room temperature. This behavior is crucial for applications like water purification (A. S. Safiullina et al., 2019).

Physical Properties Analysis

The physical properties of Cyclo(L-leucyl-L-leucyl), such as its solubility, phase behavior, and ability to form gels, have been studied to understand its utility in different applications. Its role in organogel formation is particularly notable, indicating its potential in materials science for creating novel materials with specific mechanical and thermal properties.

Chemical Properties Analysis

Cyclo(L-leucyl-L-leucyl) exhibits unique chemical properties due to its cyclic structure and the presence of leucine residues. These properties include the ability to interact with various biological molecules and potential antimicrobial and antiviral activities. The compound's chemical behavior is essential for exploring its applications in pharmaceuticals and biotechnology.

Scientific Research Applications

  • Incorporation into Biomolecules : It is used for incorporating [U-14C]-L-Leucine into cyclo(L-leucyl-L-leucyl) with Candida pulcherrima CBS 2244 (Plattner & Diekmann, 2004).

  • Conformational Studies : The compound is useful in studying the conformation of peptides in solution, particularly focusing on conformational equilibria within the pyrrolidine ring (Deslauriers, Grzonka, & Walter, 1976).

  • Cancer Research : Cyclo(L-leucyl-L-prolyl) peptide, a related compound, is shown to suppress growth and migration of triple negative breast cancer cells by disrupting the interaction of CD151 and EGFR signaling (Kgk, Kumari, G, & Malla, 2020).

  • Biosynthesis of Pulcherriminic Acid : It acts as an intermediate in the biosynthesis of pulcherriminic acid, found in Candida pulcherrima (Macdonald, 1965).

  • Antimicrobial Applications : Cyclo(L-leucyl-L-prolyl), another related compound, shows potential as a probiotic in controlling infections associated with Listeria monocytogenes, a foodborne pathogen (Gowrishankar et al., 2016).

  • Inhibition of Biofilm in MRSA : This compound inhibits biofilm and virulence production in methicillin-resistant Staphylococcus aureus (MRSA) (Gowrishankar et al., 2015).

  • Antifungal and Antihelmintic Potential : It has demonstrated potential against pathogenic dermatophytes and earthworms (Dahiya & Gautam, 2010).

  • Aflatoxin Inhibition : Produced by Achromobacter xylosoxidans, it inhibits aflatoxin production by Aspergillus parasiticus (Yan et al., 2004).

  • Application in Water Purification : Cyclo(leucyl-leucyl) organogels have been studied for their utility in water purification (Safiullina et al., 2019).

  • Structural Analysis : Its structure and conformations have been analyzed, providing insights into its receptor, which is a lecithin-like lipid (Shiba et al., 1981).

properties

IUPAC Name

(3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-7(2)5-9-11(15)14-10(6-8(3)4)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYXUMDVQIOAPR-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241782
Record name Cycloleucylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(L-leucyl-L-leucyl)

CAS RN

952-45-4
Record name Cyclo(leucylleucine)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloleucylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloleucylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Refluxing a dioxane solution of (S)-2-amino-4-methylpentan-1-ol with complex 1 (1 mol %) led to 64% isolated yield of the cyclic dipeptide, 3,6-diisobutylpiperazine-2,5-dione 7b after workup (Table 9, entry 1). The product structure was confirmed by MS, NMR spectroscopies.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Refluxing a dioxane solution of (S)-2-amino-4-methylpentan-1-ol with complex 1 (1 mol %) led to 64% isolated yield of the cyclic dipeptide, 3,6-diisobutylpiperazine-2,5-dione 7b after workup (Table 31, entry 1). The product structure was confirmed by MS, NMR spectroscopies.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
complex 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclo(L-leucyl-L-leucyl)
Reactant of Route 2
Reactant of Route 2
Cyclo(L-leucyl-L-leucyl)
Reactant of Route 3
Cyclo(L-leucyl-L-leucyl)
Reactant of Route 4
Cyclo(L-leucyl-L-leucyl)
Reactant of Route 5
Cyclo(L-leucyl-L-leucyl)
Reactant of Route 6
Cyclo(L-leucyl-L-leucyl)

Citations

For This Compound
97
Citations
MJ Cryle, SG Bell, I Schlichting - Biochemistry, 2010 - ACS Publications
… cyclo-l-leucyl-l-leucyl into … binds cyclo-l-leucyl-l-leucyl with an affinity of 24.5 ± 0.5 μM. Structurally related diketopiperazines sharing similar alkyl side chains to cyclo-l-leucyl-l-leucyl also …
Number of citations: 88 pubs.acs.org
JC MacDonald - Biochemical Journal, 1965 - ncbi.nlm.nih.gov
… The cyclic dipeptide of L-leucine (cyclo-L-leucyl-L-leucyl) was … Cyclo-L-leucyl-L-leucyl was derived from L-leucine and was converted into pulcherriminic acid. Cyclo-L-leucyl-L-leucyl …
Number of citations: 80 www.ncbi.nlm.nih.gov
RL Uffen, E Canale-Parola - Journal of bacteriology, 1972 - Am Soc Microbiol
… that cyclo-L-leucyl-L-leucyl is an intermediate in pulcherriminic acid biosynthesis and indicated that molecular oxygen is required for the conversion of cyclo-L-leucyl-L-leucyl to …
Number of citations: 39 journals.asm.org
ZD Yang, ZJ Li, JW Zhao, JH Sun, LJ Yang… - Current microbiology, 2019 - Springer
In the present study, nine compounds (1–9) were isolated from Colletotrichum gloeosporioides (an endophytic fungus from Uncaria rhynchophylla) which was cultured in wheat bran …
Number of citations: 21 link.springer.com
K Hanabusa, M Matsumoto, M Kimura, A Kakehi… - Journal of colloid and …, 2000 - Elsevier
Simple cyclo(dipeptide)s consisting of diverse amino acids are able to cause physical gelation in a wide variety of organic fluids, including edible oils, glyceryl esters, alcohols, and …
Number of citations: 201 www.sciencedirect.com
P Randazzo, A Aubert-Frambourg, A Guillot, S Auger - BMC microbiology, 2016 - Springer
… In some yeasts and bacterial species, pulcherriminic acid derived from cyclo-L-leucyl-L-leucyl is excreted and chelates free ferric ions to form the pulcherrimin. In Bacillus subtilis, the …
Number of citations: 31 link.springer.com
O Tuvshinsaikhan - dea.lib.unideb.hu
Metschnikowia pulcherrima is known for its antimicrobial activity that has been used in wine vinification process, since it plays an important role of eliminating the unnecessary yeast …
Number of citations: 0 dea.lib.unideb.hu
J Zhu, H **ao, Q Chen, M Zhao, D Sun… - International Journal of …, 2019 - mdpi.com
Enhalus acoroides (E. acoroides) is one of the most common species in seagrass meadows. Based on the application of allelochemicals from aquatic plants to inhibit harmful algal …
Number of citations: 11 www.mdpi.com
D Gore‐Lloyd, I Sumann, AO Brachmann… - Molecular …, 2019 - Wiley Online Library
Metschnikowia pulcherrima synthesises the pigment pulcherrimin, from cyclodileucine (cyclo(Leu‐Leu)) as a precursor, and exhibits strong antifungal activity against notorious plant …
Number of citations: 68 onlinelibrary.wiley.com
L Bonnefond, T Arai, Y Sakaguchi… - Proceedings of the …, 2011 - National Acad Sciences
Cyclodipeptides are secondary metabolites biosynthesized by many bacteria and exhibit a wide array of biological activities. Recently, a new class of small proteins, named …
Number of citations: 103 www.pnas.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.